Fluoranthene, 1,8-dinitro
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) Research
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of multiple fused aromatic rings. who.int They are formed from the incomplete combustion of organic materials and are widespread environmental pollutants. who.int Nitrated polycyclic aromatic hydrocarbons (NPAHs) are derivatives of PAHs where one or more hydrogen atoms have been replaced by a nitro group (-NO2). researchgate.netck12.org NPAHs can be emitted directly from combustion sources or formed in the atmosphere through the reaction of PAHs with nitrogen oxides. ontosight.ai
Dinitrofluoranthenes are a class of NPAHs derived from the parent PAH, fluoranthene (B47539). capes.gov.brnih.gov The nitration of fluoranthene can lead to various mono- and dinitro- isomers. nih.gov Research has shown that the addition of nitro groups can significantly influence the biological activity of the parent PAH. nih.gov
Historical Development of Academic Research on Dinitrofluoranthenes
Academic research into dinitrofluoranthenes has largely been driven by the discovery of their presence in environmental samples and their potent mutagenic effects in bacterial assays. Early research focused on the identification of various isomers formed from the nitration of 3-nitrofluoranthene (B1196665). capes.gov.brnih.gov These studies identified 3,7- and 3,9-dinitrofluoranthene (B1199685) as major products and potent mutagens. capes.gov.brnih.gov
The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), has been crucial for the separation and identification of different dinitrofluoranthene isomers from environmental samples. capes.gov.brnih.govresearchgate.net Despite these advancements, specific research on 1,8-dinitrofluoranthene remains limited.
Detailed Research Findings
Specific research data on the synthesis, physicochemical properties, and metabolism of 1,8-dinitrofluoranthene are not extensively available in the public domain. The majority of published studies on dinitrofluoranthenes concentrate on the more mutagenic isomers.
Mutagenicity of Dinitrofluoranthene Isomers
Comparative studies on the mutagenicity of dinitrofluoranthene isomers have been a primary focus of research. These studies consistently show that the position of the nitro groups significantly impacts the mutagenic potential.
| Compound | Mutagenicity (revertants per nanogram in Salmonella typhimurium TA98) |
| 3,7-Dinitrofluoranthene | 422 capes.gov.brnih.gov |
| 3,9-Dinitrofluoranthene | 355 capes.gov.brnih.gov |
| 3,4-Dinitrofluoranthene | 15.5 capes.gov.brnih.gov |
| 1,3-Dinitrofluoranthene | More potent than 1,2-Dinitrofluoranthene nih.gov |
| 1,2-Dinitrofluoranthene | Less potent than 1,3-Dinitrofluoranthene nih.gov |
Data for 1,8-Dinitrofluoranthene is not available in the cited sources.
Structure
2D Structure
3D Structure
Properties
CAS No. |
105735-72-6 |
|---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
1,8-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)10-5-6-12-13(8-10)11-3-1-2-9-4-7-14(18(21)22)16(12)15(9)11/h1-8H |
InChI Key |
XURGYFQGKWPRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=C(C=C2)[N+](=O)[O-])C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Environmental Occurrence and Formation Pathways of 1,8 Dinitrofluoranthene
Primary Emission Sources of Dinitrofluoranthenes
Primary emissions of dinitrofluoranthenes are predominantly linked to incomplete combustion processes where organic matter is burned in the presence of nitrogen. These sources release the parent compound, fluoranthene (B47539), which can then be nitrated to form dinitrofluoranthenes.
The incomplete combustion of fossil fuels is a significant primary source of dinitrofluoranthenes. Diesel engine exhaust, in particular, has been identified as a contributor to atmospheric NPAHs. Research has detected dinitrofluoranthene isomers in the particulate matter emitted from diesel engines. For instance, 3,9-dinitrofluoranthene (B1199685) has been quantified in diesel exhaust particulates, suggesting that other isomers like 1,8-dinitrofluoranthene may also be present, albeit potentially at different concentrations. nih.gov
Similarly, emissions from kerosene (B1165875) heaters have been shown to contain mutagenic nitroaromatic compounds. cpsc.gov The combustion process in these heaters can lead to the formation of various nitrated organic compounds, including dinitropyrenes, which are analogous to dinitrofluoranthenes. who.int The presence of nitrogen oxides in the combustion environment facilitates the nitration of polycyclic aromatic hydrocarbons (PAHs) like fluoranthene, leading to the formation of their dinitro derivatives. Although direct measurement of 1,8-dinitrofluoranthene in kerosene heater emissions is not widely documented, the general understanding of the combustion chemistry suggests it as a potential emission product.
Table 1: Potential Primary Emission Sources of Dinitrofluoranthenes
| Emission Source | Description |
|---|---|
| Diesel Engine Exhaust | Particulate matter from diesel engines contains a complex mixture of organic compounds, including nitrated PAHs. |
| Kerosene Heaters | Unvented kerosene heaters can be a source of indoor air pollution, emitting various combustion byproducts, including nitroaromatics. |
| Liquefied Petroleum Gas (LPG) Burners | Combustion of LPG can also lead to the formation of nitro-PAHs. |
The burning of biomass, such as wood, is another recognized source of PAHs and their nitrated derivatives. Wood smoke contains a variety of pollutants, including benzene, formaldehyde, and PAHs. dsawsp.org While specific data on 1,8-dinitrofluoranthene from biomass combustion is scarce, the fundamental processes involved support its potential formation. The combustion of nitrogen-containing organic matter in wood, coupled with the high temperatures, can lead to the formation of nitrogen oxides, which then react with emitted PAHs like fluoranthene. This suggests that biomass burning is a likely, though less characterized, primary source of dinitrofluoranthenes.
Secondary Formation Pathways in the Atmosphere
Dinitrofluoranthenes, including the 1,8-isomer, can also be formed in the atmosphere through chemical reactions involving the parent compound, fluoranthene, and atmospheric pollutants.
The gas-phase reactions of PAHs with atmospheric oxidants are a major pathway for the formation of NPAHs. Fluoranthene, a common PAH in the atmosphere, can react with nitrogen oxides (NOx), primarily nitrogen dioxide (NO2), in the presence of initiators like the hydroxyl radical (OH) and the nitrate (B79036) radical (NO3). apn-gcr.org
During the day, the hydroxyl radical initiates the reaction by adding to the aromatic ring of fluoranthene. In the presence of nitrogen dioxide, the resulting intermediate can then be nitrated. At night, the nitrate radical becomes the dominant oxidant and can also lead to the formation of nitrofluoranthenes. Subsequent nitration of mono-nitrofluoranthene can then lead to the formation of dinitrofluoranthenes, including 1,8-dinitrofluoranthene. The specific isomers formed depend on the positions on the fluoranthene molecule that are most susceptible to electrophilic attack.
Photochemical processes play a dual role in the atmospheric fate of NPAHs. Sunlight can drive the formation of the hydroxyl radicals that initiate the nitration of PAHs. nih.gov Furthermore, photochemical reactions can also lead to the degradation of NPAHs. Studies on other dinitro-PAHs, such as 1,8-dinitropyrene (B49389), have shown that they are susceptible to photodecomposition. nih.gov This suggests that 1,8-dinitrofluoranthene is likely to undergo photochemical degradation in the atmosphere, influencing its concentration and persistence. The balance between photochemical formation and degradation is a key factor in determining the atmospheric levels of this compound.
Environmental Distribution and Occurrence in Various Matrices
Once formed, 1,8-dinitrofluoranthene is expected to be distributed in various environmental compartments, primarily associated with particulate matter due to its low volatility.
The presence of NPAHs has been confirmed in urban aerosols and atmospheric particulate matter in numerous studies. nih.govnih.gov These particles can be transported over long distances, leading to a wide distribution of these compounds. The concentration of NPAHs in urban air is often linked to traffic density and other combustion sources. While specific data for 1,8-dinitrofluoranthene is limited, the detection of other dinitro-PAHs in urban particulate matter suggests its likely presence.
Table 2: Environmental Matrices and Potential for 1,8-Dinitrofluoranthene Occurrence
| Environmental Matrix | Potential for Occurrence |
|---|---|
| Urban Air | High, associated with particulate matter from combustion sources. |
| Atmospheric Particulate Matter | High, as a product of both primary emissions and secondary atmospheric formation. |
| Soil | Moderate to high, particularly in areas with significant atmospheric deposition. |
| Sediment | Moderate, as a result of runoff and deposition from contaminated soils and water. |
Airborne Particulate Matter
Dinitrofluoranthene isomers have been identified as components of airborne particulate matter, originating from combustion sources. Research has confirmed the presence of 3,9-dinitrofluoranthene in airborne particulate matter, suggesting that other isomers, such as 1,8-dinitrofluoranthene, may also be present. For instance, a study conducted in Sapporo, Japan, in 1989, detected 3,9-dinitrofluoranthene in airborne particulates at a concentration of 0.004 ng/m³, which corresponded to 0.009 µg/g of particulates. nih.gov
The formation of dinitrofluoranthenes is a result of the atmospheric nitration of fluoranthene. cdnsciencepub.com These compounds are primarily associated with the particulate phase in the atmosphere due to their low vapor pressure. nih.gov Diesel engine exhaust is a significant source of nitro-PAHs. nih.govdieselnet.com For example, 3,9-dinitrofluoranthene was detected in particulates from a diesel engine at a concentration of 0.013 mg/kg. nih.gov Given that diesel exhaust contains a complex mixture of PAHs and nitrogen oxides, it provides a conducive environment for the formation of various nitro-PAH derivatives, including dinitrofluoranthenes.
Soil and Sediment Compartments
Limited specific data exists on the concentrations of 1,8-dinitrofluoranthene in soil and sediment. However, the general behavior of PAHs and their nitro-derivatives suggests that deposition of airborne particulate matter is a primary pathway for their entry into terrestrial and aquatic environments. Once in the soil and sediment, these compounds are likely to persist due to their low water solubility and high affinity for organic matter. The concentrations of PAHs in coastal soil and sediment can vary widely, with background levels in some areas being around 600 µg/kg, while industrial and urban areas show significantly higher concentrations. mdpi.com While specific data for 1,8-dinitrofluoranthene is not available, these findings for general PAHs indicate the potential for dinitrofluoranthenes to accumulate in these environmental compartments.
Association with Particulate Phase in Ambient Air
Due to their low vapor pressure, dinitrofluoranthenes are expected to be predominantly associated with the particulate phase in ambient air. nih.gov The organic fraction of diesel particulate matter, for instance, contains a significant portion of the PAHs and nitro-PAHs emitted from engine exhaust. dieselnet.com The process of gas-to-particle partitioning is crucial in determining the fate and transport of these compounds in the atmosphere. Semi-volatile organic compounds, including nitro-PAHs, condense onto the surface of existing particles or form new particles. This association with particulate matter facilitates their long-range atmospheric transport and subsequent deposition into soil and water bodies.
Isomeric Profiles of Dinitrofluoranthenes in Environmental Samples
The specific isomeric profile of dinitrofluoranthenes in environmental samples is not well-documented in readily available literature. However, studies on the nitration of fluoranthene provide insights into the potential isomers that may be formed. For example, the nitration of 3-nitrofluoranthene (B1196665) has been shown to yield 3,9-dinitrofluoranthene. cdnsciencepub.com Similarly, the nitration of 2-nitrofluoranthene (B81861) produces a dinitro product, although its specific structure has not been fully elucidated. cdnsciencepub.com
The analysis of dinitrofluoranthene isomers in environmental samples presents a significant analytical challenge. However, methods have been developed for their separation and identification. One such method involves extraction from airborne particulates, followed by fractionation using column chromatography and subsequent identification by high-performance liquid chromatography and gas chromatography with mass spectrometry. nih.gov
Research on other dinitro-PAHs, such as dinitropyrenes, has shown that specific isomers can be dominant in certain emission sources. For example, 1,6-dinitropyrene (B1200346) and 1,8-dinitropyrene have been identified as major mutagens in diesel exhaust particles. nih.gov This suggests that the isomeric distribution of dinitrofluoranthenes in environmental samples could also be source-dependent. Further research is needed to characterize the isomeric profiles of dinitrofluoranthenes in various environmental matrices to better understand their sources, fate, and potential impacts.
Table 1: Reported Concentrations of Dinitrofluoranthene Isomers in Environmental Samples
| Isomer | Sample Type | Location | Concentration |
| 3,9-Dinitrofluoranthene | Airborne Particulates | Sapporo, Japan | 0.004 ng/m³ |
| 3,9-Dinitrofluoranthene | Diesel Engine Particulates | Not Specified | 0.013 mg/kg |
Analytical Methodologies for 1,8 Dinitrofluoranthene Quantification and Characterization
Advanced Sample Preparation Techniques
Effective sample preparation is a critical prerequisite for the reliable analysis of 1,8-dinitrofluoranthene. This stage involves the extraction of the target analyte from the sample matrix and subsequent purification to remove interfering compounds that could compromise the accuracy of instrumental analysis.
The initial step in analyzing 1,8-dinitrofluoranthene from solid or particulate samples is its extraction into a liquid solvent. The choice of solvent and extraction technique is crucial for achieving high recovery of the analyte.
Dichloromethane is a commonly utilized solvent for the extraction of polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs) from various matrices, including soil, roadside dust, and diesel particulate matter. researchgate.netgrowingscience.com Techniques such as pressurized liquid extraction (PLE) and ultrasonic extraction are frequently employed to enhance extraction efficiency. growingscience.comfrontiersin.org In PLE, solvents are used at elevated temperatures and pressures, which improves the solubility and desorption of analytes from the sample matrix. growingscience.com Studies have shown that for nitro-PAHs, a combination of high temperature (e.g., 145 °C) and a suitable solvent like dichloromethane can yield satisfactory results. growingscience.com However, for more complex matrices like diesel soot, the extraction efficiency of dichloromethane for heavier PAHs and nitro-PAHs may be limited, and solvent mixtures or alternative solvents like pyridine may be required for quantitative recovery. growingscience.comresearchgate.net Ultrasonic extraction, another common technique, uses high-frequency sound waves to facilitate the extraction process and is often considered a simpler and less time-consuming alternative to older methods like Soxhlet extraction. frontiersin.org
| Extraction Technique | Typical Solvent(s) | Key Parameters | Application Notes |
|---|---|---|---|
| Pressurized Liquid Extraction (PLE) | Dichloromethane, Pyridine, Toluene | Temperature (e.g., 145 °C), Static Time (e.g., 9 min), Pressure (e.g., 100 bars) | Effective for extracting nitro-PAHs from diesel particulate matter. Dichloromethane is suitable, but pyridine may be needed for higher recovery of certain compounds. growingscience.com |
| Ultrasonic Extraction | Dichloromethane, Acetonitrile, Hexane:Acetone mixtures | Solvent Volume, Sonication Time (e.g., 34 min), Number of Extractions | A rapid method that reduces solvent consumption compared to traditional techniques. Acetonitrile has been optimized as an effective solvent, minimizing the use of more hazardous chemicals like dichloromethane. frontiersin.org |
| Soxhlet Extraction | Dichloromethane, Toluene | Extraction Time (several hours), Solvent Choice | A classical, thorough method, but it is time-consuming and requires large volumes of solvent. researchgate.net |
Following extraction, the resulting solution contains the target 1,8-dinitrofluoranthene along with a multitude of other co-extracted compounds. A cleanup step is essential to isolate the nitro-PAH fraction from these interferences. Open column liquid chromatography using silica gel is a widely used technique for this purpose. researchgate.net
In this method, the crude extract is loaded onto a column packed with silica gel. A series of solvents with increasing polarity are then passed through the column to elute different chemical classes at different times. Non-polar solvents like hexane are used first to elute aliphatic hydrocarbons. Subsequently, solvent mixtures of increasing polarity, such as hexane:dichloromethane, are used to elute the aromatic fraction containing PAHs and nitro-PAHs. researchgate.net Finally, more polar solvents like methanol can be used to remove highly polar compounds that remain on the column. researchgate.net This fractionation separates the slightly polar nitro-PAHs from both less polar PAHs and more polar interfering compounds, yielding a cleaner sample for instrumental analysis. The choice of elution solvents and their volumes is optimized to achieve the best possible separation. researchgate.net
| Step | Elution Solvent/Mixture | Compound Class Eluted | Purpose |
|---|---|---|---|
| 1. Column Conditioning | Hexane | - | Prepares the silica gel column for sample loading. researchgate.net |
| 2. Elution of Non-Polar Compounds | Hexane | Aliphatic Hydrocarbons | Removes non-aromatic, non-polar interferences. |
| 3. Elution of Aromatic Fraction | Hexane:Dichloromethane (e.g., 4:1 or 1:1 v/v) | PAHs and Nitro-PAHs (including 1,8-Dinitrofluoranthene) | Isolates the target analytes from other compound classes. researchgate.net |
| 4. Elution of Polar Compounds | Dichloromethane, Methanol | Highly Polar Compounds | Removes polar interferences that are strongly retained on the silica gel. researchgate.net |
Chromatographic Separation Techniques for Isomer Resolution
Due to the existence of multiple dinitrofluoranthene isomers, high-resolution chromatographic techniques are necessary to separate and individually quantify 1,8-dinitrofluoranthene.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of nitro-PAHs. The most common mode for this application is reversed-phase HPLC, typically using a C18 column. epa.gov In this setup, a non-polar stationary phase (the C18 column) is used with a polar mobile phase, which is usually a mixture of methanol/water or acetonitrile/water. epa.gov Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.
Detection is often performed using a UV-Vis detector, as nitroaromatic compounds exhibit strong absorbance in the ultraviolet range. epa.gov The high resolving power of modern HPLC columns allows for the separation of many closely related isomers, which is essential for the specific quantification of 1,8-dinitrofluoranthene.
Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile organic compounds, including nitro-PAHs. epa.govcdc.gov Samples are vaporized and separated in a capillary column. For nitro-PAH analysis, GC is frequently coupled with a mass spectrometer (MS) or an electron capture detector (ECD). epa.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a highly specific and sensitive method that separates compounds in the GC column and then detects and identifies them based on their mass-to-charge ratio in the MS. It provides both quantitative data and structural information, making it a confirmatory technique. cdc.govnih.gov
Gas Chromatography with Electron Capture Detection (GC-ECD) : The ECD is highly sensitive to compounds containing electronegative functional groups, such as the nitro groups in 1,8-dinitrofluoranthene. This makes GC-ECD a very sensitive, though less specific, option for detecting trace levels of nitroaromatics. epa.gov
A successful GC analysis of 1,8-dinitrofluoranthene relies on a purified sample extract to prevent column contamination and detector interference. epa.gov
| Parameter | Typical Condition | Purpose/Rationale |
|---|---|---|
| Technique | Gas Chromatography (GC) | Separates volatile and semi-volatile compounds. epa.gov |
| Column | Wide-bore or narrow-bore fused-silica capillary column (e.g., DB-5) | Provides high-resolution separation of complex mixtures. nih.gov |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Injection Mode | Splitless | Maximizes the transfer of trace analytes onto the column for higher sensitivity. eurofins.com |
| Detector | Mass Spectrometry (MS) or Electron Capture Detector (ECD) | MS provides specific identification and quantification. ECD offers high sensitivity for electronegative nitro compounds. epa.govnih.gov |
For extremely complex samples, such as petroleum residues or heavy gas oil, one-dimensional chromatography may not provide sufficient resolution to separate all isomers of interest. In these cases, two-dimensional high-performance liquid chromatography (2D-HPLC) offers significantly enhanced separation power. nih.govagilent.com
A common 2D-HPLC approach for PAH and nitro-PAH analysis combines a normal-phase separation in the first dimension with a reversed-phase separation in the second dimension. agilent.com
First Dimension (Normal-Phase HPLC) : An aminopropyl or silica column is used to separate the sample into fractions based on polarity. This step can effectively separate the nitro-PAH class from the less polar unsubstituted PAHs. agilent.com
Second Dimension (Reversed-Phase HPLC) : Specific fractions from the first dimension are automatically transferred (a process known as "heart-cutting") to a second, reversed-phase column (e.g., C18). agilent.com This column then separates the components within that fraction based on their hydrophobicity, allowing for the resolution of individual isomers like 1,8-dinitrofluoranthene. nih.gov
This powerful technique, often coupled with fluorescence or diode-array detection, automates the complex process of fractionation and high-resolution separation, enabling the analysis of target compounds in challenging matrices. agilent.com
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious analytical technique for the separation of complex mixtures. nih.gov By employing a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase, SFC offers several advantages over traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). ijnrd.org The use of supercritical CO₂ significantly reduces the consumption of toxic and expensive organic solvents, aligning with the principles of green chemistry. mdpi.com
The physical properties of supercritical fluids, such as lower viscosity and higher diffusivity compared to liquids, allow for faster separations and higher resolution without a significant increase in backpressure. mdpi.comnih.gov This makes SFC particularly suitable for the analysis of thermally labile and high-molecular-weight compounds, including nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like 1,8-dinitrofluoranthene, which can be prone to degradation at the high temperatures often required for GC analysis. cup.edu.cn
In the analysis of nitroaromatics, various stationary phases can be employed in SFC. A study on the separation of nitroaromatics, nitramines, and nitrate (B79036) esters evaluated several stationary phases and found that a cyanopropyl stationary phase was well-suited for these analytes. dtic.mil The elution strength of the mobile phase in SFC can be fine-tuned by adjusting parameters such as pressure, temperature, and the percentage of an organic modifier (e.g., methanol, acetonitrile) added to the CO₂. nih.govnih.gov This flexibility allows for the optimization of separation for complex mixtures of nitro-PAH isomers. For a rapid and efficient separation of 13 different PAH derivatives in soil samples, an ultra-high performance supercritical fluid chromatography (UHPSFC) method was developed that achieved separation within 4.2 minutes. cup.edu.cn SFC can be coupled with various detectors, including mass spectrometry (SFC-MS), providing a powerful tool for both separation and identification of compounds like 1,8-dinitrofluoranthene in complex environmental matrices. mdpi.com
Spectrometric Detection and Identification Methods
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) is a crucial technique for the identification and structural elucidation of nitro-PAHs. When coupled with a chromatographic separation method like GC or LC, it provides high sensitivity and selectivity. Electron Impact (EI) ionization is a common method used in GC-MS for the analysis of such compounds.
The fragmentation pathways of dinitrofluoranthene (DNF) isomers under electron impact conditions have been studied. In general, the mass spectra of DNFs are characterized by multiple losses of nitro (NO₂) and nitroso (NO) groups, as well as carbon monoxide (CO) from the molecular ion. nih.gov A study of 18 DNF isomers revealed that the fragmentation patterns can provide information to distinguish between different isomers. For instance, unique fragmentation pathways were observed for ortho-substituted (1,2- and 2,3-DNF) and peri-substituted (3,4-DNF) isomers. nih.gov The primary fragmentation involves the loss of a nitro group (M-46). gcms.cz
Table 1: Common Mass Spectral Fragments for Dinitrofluoranthenes (DNF) under Electron Impact (EI)
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M-NO₂]⁺ | Loss of a nitro group |
| [M-2NO₂]⁺ | Loss of two nitro groups |
| [M-NO-CO]⁺ | Subsequent loss of NO and CO |
| Quinonoid ions | Observed in DNF with conjugated nitro groups |
This table is based on general fragmentation patterns described for dinitrofluoranthenes. nih.gov
Tandem mass spectrometry (MS/MS) further enhances selectivity and is particularly useful for analyzing complex environmental samples where interferences are common. gcms.czresearchgate.net In MS/MS, a specific precursor ion (e.g., the molecular ion of 1,8-dinitrofluoranthene) is selected and then fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), significantly improves the signal-to-noise ratio and allows for detection at very low levels. gcms.czcedre.fr For the analysis of nitro-PAHs in air particulates, a GC-MS/MS method was developed where the molecular ions were selected as precursors, and a key transition was the loss of the nitro group. gcms.cz This high selectivity allows for the direct analysis of crude extracts with minimal sample cleanup. gcms.cz
Fluorescence Detection of Reduced Derivatives (Aminoarenes)
Fluorescence spectroscopy is an exceptionally sensitive detection method. While nitro-PAHs themselves are generally not fluorescent, they can be chemically reduced to their highly fluorescent amino derivatives. This derivatization approach is often used in conjunction with HPLC to enhance the sensitivity and selectivity of the analysis. nih.gov
For the analysis of 1,8-dinitrofluoranthene, it would first be reduced to 1,8-diaminofluoranthene. The resulting aminoarene is expected to be highly fluorescent, allowing for detection at trace levels. This technique involves an on-line post-column reduction where the separated nitro-PAHs from the HPLC column are passed through a catalyst column (e.g., platinum and rhodium coated alumina) to convert them into their corresponding primary aromatic amines before they enter the fluorescence detector. nih.gov
Method Validation and Performance Assessment
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters are crucial for assessing the suitability of a method for trace-level analysis of environmental contaminants like 1,8-dinitrofluoranthene.
LOD and LOQ values are dependent on the entire analytical system, including the sample matrix, instrumentation, and specific method parameters. For nitro-PAHs, various methods have been developed with differing levels of sensitivity. For instance, a GC-MS/MS method for analyzing nitro-PAHs in air particulates reported LODs around 1 to 5 pg, corresponding to 1 pg/m³ in air samples. gcms.cz An LC-MS method for azaarenes and nitrated PAHs reported LODs ranging from 0.12 to 0.61 µg L⁻¹ and LOQs from 0.36 to 1.85 µg L⁻¹. nih.gov
Table 2: Representative LOD and LOQ Values for Nitro-PAH Analysis in Different Matrices
| Analytical Method | Matrix | Analyte Class | LOD | LOQ |
| GC-MS/MS | Air Particulates | Nitro-PAHs | ~1-5 pg | Not Specified |
| LC-APCI-HRMS | Road Paving Emissions | Nitrated PAHs | 0.12 - 0.61 µg L⁻¹ | 0.36 - 1.85 µg L⁻¹ |
| GC-MS | Diesel Soot | Nitrated PAHs | 4.6 - 8 µg L⁻¹ | Not Specified |
| GC-MS/MS | Ambient Air PM2.5 | PAHs | 0.29 - 0.69 pg m⁻³ | 0.87 - 2.09 pg m⁻³ |
| GC-MS/MS | Cosmetics | PAHs | Not Specified | 0.05 - 0.2 mg/kg |
This table presents a compilation of data from various studies on nitro-PAHs and PAHs to illustrate typical performance characteristics. nih.govgcms.czresearchgate.netuctm.edunih.gov
Recovery Efficiencies for Environmental Samples
The recovery of an analytical method refers to the proportion of the analyte of interest that is successfully extracted and quantified from the sample matrix. It is a critical measure of the method's accuracy, especially for complex environmental samples like soil, sediment, or particulate matter, where the analyte may be strongly adsorbed.
For nitro-PAHs, recovery efficiencies can vary significantly depending on the extraction method and the sample matrix. A study on the extraction of PAHs and nitro-PAHs from diesel soot found that a heat-reflux extraction (HRE) with a mixture of 1% acetic acid in pyridine yielded excellent recoveries of ≥ 90% for nitro-PAHs. researchgate.net Another study on emissions from a diesel engine reported mean recovery values of 89.4 ± 7.2% for nitro-PAHs from particulate matter using certified reference material. mdpi.com For the analysis of PAH derivatives in soil, a method using supercritical fluid extraction (SFE) was developed. cup.edu.cn Generally, for environmental samples, an acceptable recovery range is often considered to be between 50% and 150%, with a more stringent range of 80-120% for well-established methods. researchgate.net
Table 3: Examples of Recovery Efficiencies for Nitro-PAHs and PAHs in Environmental Samples
| Matrix | Extraction Method | Analyte Class | Recovery Efficiency (%) |
| Diesel Soot | Heat-Reflux Extraction (HRE) | Nitro-PAHs | ≥ 90 |
| Diesel Particulate Matter | Not Specified | Nitro-PAHs | 89.4 ± 7.2 |
| Diesel Engine Emissions | Soxhlet Extraction | PAHs | 83.6 - 101 |
| Seafood | Saponification & SPE | PAHs | 90.99 - 103.57 |
| Dairy Products | Saponification & SPE | PAHs | 90.43 - 102.67 |
This table summarizes recovery data from different studies to provide an overview of method performance for related compounds. nih.govresearchgate.netmdpi.comaaqr.org
Challenges in Isomer-Specific Analysis and Trace Detection
The primary obstacles in the analysis of 1,8-dinitrofluoranthene are twofold: distinguishing it from its other dinitrofluoranthene isomers and detecting it at the extremely low concentrations at which it typically occurs in the environment.
Isomer-Specific Analysis:
A significant hurdle in the analysis of dinitrofluoranthenes is the chromatographic separation of the various isomers. For instance, studies on the nitration of 3-nitrofluoranthene (B1196665) have identified the formation of 3,7-, 3,9-, and 3,4-dinitrofluoranthene. These isomers, along with others, are known to elute at very close retention times during high-performance liquid chromatography (HPLC), making their individual quantification challenging chemguide.co.uk. While specific methods for the separation of 1,8-dinitrofluoranthene are not extensively detailed in available research, the challenges observed with other dinitrofluoranthene isomers highlight the difficulty in achieving baseline separation, which is crucial for accurate quantification.
Trace Detection:
Dinitrofluoranthenes are typically present in environmental samples at trace to ultra-trace levels, often in the nanogram per liter (ng/L) or even lower range libretexts.orgresearchgate.net. This necessitates highly sensitive detection methods and often requires a pre-concentration step to bring the analyte to a detectable level. Techniques such as hollow fiber-supported liquid membrane extraction have been successfully employed for the pre-concentration of dinitrophenolic compounds from environmental water samples, achieving enrichment factors of up to 7000 libretexts.orgresearchgate.net. Such sample preparation techniques are crucial for overcoming the challenge of low environmental concentrations of 1,8-dinitrofluoranthene.
The choice of analytical instrumentation is also critical for achieving the required sensitivity. High-performance liquid chromatography (HPLC) coupled with sensitive detectors, such as fluorescence or mass spectrometry, is a common approach for the analysis of NPAHs. For dinitrophenolic compounds, detection limits in the range of 6.0 to 8.0 ng/L have been reported using HPLC libretexts.orgresearchgate.net. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique, particularly when operated in negative chemical ionization (NCI) mode, which can enhance sensitivity for electronegative compounds like NPAHs.
Table 1: Analytical Techniques and Reported Detection Limits for Related Dinitro Compounds
| Compound Class | Analytical Technique | Sample Matrix | Reported Detection Limit | Reference |
| Dinitrophenolic Compounds | HPLC | Environmental Water | 6.0 - 8.0 ng/L | libretexts.orgresearchgate.net |
This table provides examples of detection limits achieved for similar dinitroaromatic compounds, illustrating the sensitivity required for the analysis of 1,8-dinitrofluoranthene.
Lack of Specific Research Data Hinders Detailed Environmental Fate Analysis of 1,8-Dinitrofluoranthene
The current body of scientific knowledge extensively covers related nitroaromatic compounds, such as dinitrotoluenes (DNTs), dinitrophenols (DNPs), and dinitropyrenes. For these analogous compounds, detailed studies exist on their photodegradation, reactions with atmospheric oxidants like ozone and hydroxyl radicals, and microbial degradation pathways. However, this information cannot be directly extrapolated to 1,8-dinitrofluoranthene with the required scientific accuracy.
Consequently, a detailed and scientifically robust article strictly adhering to the requested outline focusing solely on 1,8-dinitrofluoranthene cannot be generated at this time. The specific data required to populate the sections on direct photolysis, indirect photochemical degradation, atmospheric heterogeneous reactions, and aerobic microbial degradation for this compound are absent from the reviewed literature. Further empirical research is needed to elucidate the specific environmental transformation mechanisms of 1,8-dinitrofluoranthene.
Environmental Fate and Transformation Processes of 1,8 Dinitrofluoranthene
Biotic Transformation Mechanisms (Biodegradation)
Microbial Degradation Pathways in Anaerobic Systems (e.g., Nitroreduction)
In anaerobic environments, where oxygen is absent, the primary transformation process for nitroaromatic compounds is the reduction of the nitro groups. nih.gov This process, known as nitroreduction, is a reductive pathway that detoxifies the compound and can serve as a preparatory step for further degradation.
The reduction occurs sequentially, with each nitro group undergoing a six-electron reduction to an amino group via nitroso and hydroxylamino intermediates. For 1,8-dinitrofluoranthene, this would proceed as follows:
First Nitroreduction: One of the nitro groups is reduced to an amino group, forming 1-amino-8-nitrofluoranthene.
Second Nitroreduction: The remaining nitro group is reduced, yielding 1,8-diaminofluoranthene.
This pathway is analogous to the anaerobic metabolism of 1,8-dinitropyrene (B49389), a structurally similar nitro-PAH. nih.gov The resulting aromatic amine (1,8-diaminofluoranthene) is generally more susceptible to further degradation, including potential ring cleavage, than the parent dinitro compound. The enzymes responsible for these steps are typically flavin-containing nitroreductases that can operate under anoxic conditions.
Identification of Key Microbial Genera and Enzyme Systems Involved in Dinitrofluoranthene Degradation
While specific microorganisms capable of degrading 1,8-dinitrofluoranthene have not been isolated, extensive research on the degradation of PAHs and nitroaromatics points to several key microbial genera with the potential to carry out this biotransformation.
Gram-positive bacteria, particularly from the genus Mycobacterium , are well-known for their ability to degrade high-molecular-weight PAHs, including fluoranthene (B47539). researchgate.netfrontiersin.org Their hydrophobic cell surfaces may facilitate the uptake of these poorly soluble compounds. researchgate.net Genera such as Sphingomonas , Burkholderia , and Hydrogenophaga have demonstrated the ability to degrade dinitrated aromatic compounds and possess the necessary enzymatic machinery. nih.govresearchgate.netnih.gov
The key enzyme systems involved are dependent on the environmental conditions:
Aerobic Systems: Nitroarene dioxygenases for initial ring attack and catechol dioxygenases for ring cleavage. nih.govnih.gov
Anaerobic Systems: Nitroreductases that catalyze the reduction of the nitro groups. nih.gov
Table 2: Potential Microbial Genera for 1,8-Dinitrofluoranthene Degradation
| Genus | Known Degradation Capability | Relevant Enzyme Systems |
|---|---|---|
| Mycobacterium | High-molecular-weight PAHs (e.g., Fluoranthene) researchgate.netfrontiersin.org | Dioxygenases frontiersin.org |
| Sphingomonas | PAHs, Dinitrophenols researchgate.netnih.gov | Monooxygenases, Dioxygenases |
| Burkholderia | Dinitrotoluenes nih.gov | Nitroarene Dioxygenase |
Factors Influencing Biotransformation Rates and Efficiency
The rate and extent of 1,8-dinitrofluoranthene biodegradation in the environment are controlled by a combination of physical, chemical, and biological factors. These factors affect both the microorganisms and the availability of the compound itself.
Bioavailability: As a high-molecular-weight PAH, 1,8-dinitrofluoranthene has very low aqueous solubility and a strong tendency to sorb to soil organic matter and sediments. This limits its availability to microbial cells and is often the rate-limiting step in its degradation. researchgate.net
Oxygen and Electron Acceptor Availability: The presence or absence of oxygen is the primary determinant of the metabolic pathway (oxidative vs. reductive). In anaerobic settings, the availability of alternative electron acceptors (like nitrate (B79036) or sulfate) can influence the microbial community and degradation efficiency.
Nutrient Availability: The microbial degradation of organic pollutants requires essential nutrients like nitrogen and phosphorus. A lack of these nutrients can limit microbial growth and enzymatic activity. ijpab.com
Temperature and pH: Microbial activity is highly sensitive to temperature and pH. Degradation rates generally increase with temperature up to an optimum, which varies for different microbial communities. ijpab.com Soil and water pH can affect enzyme activity and the solubility of the contaminant.
Presence of Co-contaminants: In polluted sites, 1,8-dinitrofluoranthene often co-exists with other PAHs and organic pollutants. These compounds can be degraded preferentially, delaying the breakdown of the more complex dinitrofluoranthene. Conversely, some compounds can act as growth substrates, stimulating a microbial population that can co-metabolize the target compound. nih.gov
Table 3: Summary of Factors Affecting 1,8-Dinitrofluoranthene Biotransformation
| Factor | Influence on Degradation Rate |
|---|---|
| Bioavailability | Low solubility and high sorption significantly decrease rates. |
| Oxygen | Determines whether aerobic (oxidative) or anaerobic (reductive) pathways dominate. |
| Nutrients (N, P) | Limitation can inhibit microbial growth and enzyme production. |
| Temperature | Rates increase with temperature up to an optimal point for microbial consortia. |
| pH | Affects enzyme function and compound solubility; optimal range is typically near neutral. |
| Co-contaminants | Can inhibit degradation through competition or enhance it through co-metabolism. |
Mechanistic Research on the Biological Activity of 1,8 Dinitrofluoranthene
Genotoxic Mechanisms of Action
Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a hallmark of 1,8-dinitrofluoranthene's biological activity. This damage can occur through various mechanisms, from direct chemical reactions with DNA to the induction of cellular processes that result in genetic alterations.
The primary mechanism of genotoxicity for many nitro-PAHs, including 1,8-dinitrofluoranthene, involves the formation of covalent adducts with DNA. This process is contingent upon the metabolic activation of the parent compound to reactive electrophilic intermediates. While direct mass spectrometric data for 1,8-dinitrofluoranthene-DNA adducts are not extensively available, significant insights can be drawn from studies on the structurally analogous compound, 1,8-dinitropyrene (B49389).
Following metabolic activation, the resulting reactive species, likely a nitrenium ion, can attack nucleophilic sites on the DNA bases. The most common targets are the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine. The formation of these bulky adducts distorts the DNA helix, interfering with normal cellular processes such as DNA replication and transcription. This can lead to the introduction of mutations if the cell's DNA repair mechanisms fail to correctly excise the adducted base. The persistence of these DNA adducts is a critical factor in the initiation of carcinogenesis.
In addition to direct DNA damage, 1,8-dinitrofluoranthene may exert genotoxic effects through indirect mechanisms. The metabolic processing of nitro-PAHs can lead to the generation of reactive oxygen species (ROS), which can induce a state of oxidative stress within the cell. While direct studies on 1,8-dinitrofluoranthene are limited, the general behavior of nitro-aromatic compounds suggests this is a plausible pathway.
Protein Adduct Formation: The reactive metabolites of 1,8-dinitrofluoranthene can also form covalent adducts with cellular proteins. nih.govnih.govbiorxiv.org The formation of protein adducts can have several downstream consequences that indirectly affect genome stability. For instance, adduction to proteins involved in DNA repair or cell cycle control could impair their function, leading to an accumulation of DNA damage and an increased mutation rate.
A significant body of evidence indicates that dinitrofluoranthenes are potent inducers of frameshift mutations. nih.gov This type of mutation involves the insertion or deletion of one or two nucleotide base pairs in the DNA sequence. nih.gov Because the genetic code is read in triplets (codons), such a shift in the reading frame results in a completely different downstream amino acid sequence, often leading to the production of a truncated and non-functional protein.
The mutagenic activity of dinitrofluoranthene isomers has been extensively studied in bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium strains. Strains like TA98 and TA1538, which are specifically designed to detect frameshift mutagens, show a high frequency of reversion to prototrophy in the presence of activated dinitrofluoranthenes. nih.gov This potent frameshift mutagenicity is a key contributor to the carcinogenic potential of this class of compounds.
Table 1: Mutagenicity of Dinitrofluoranthene Isomers in Salmonella typhimurium TA98
| Compound | Revertants per Nanogram |
| 3,7-Dinitrofluoranthene | 422 |
| 3,9-Dinitrofluoranthene (B1199685) | 355 |
| 3,4-Dinitrofluoranthene | 15.5 |
| Data sourced from studies on various dinitrofluoranthene isomers, indicating the potent frameshift mutagenicity of this class of compounds. nih.gov |
Beyond point mutations, genotoxic agents can also induce larger-scale damage to chromosomes, including structural and numerical aberrations. While specific data for 1,8-dinitrofluoranthene is scarce, it is plausible that its DNA-damaging properties could lead to such effects.
Chromosomal Aberrations: The formation of bulky DNA adducts can stall replication forks, leading to double-strand breaks during the S-phase of the cell cycle. Misrepair of these breaks can result in chromosomal rearrangements such as deletions, inversions, and translocations.
Micronucleus Formation: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. academicjournals.org The formation of micronuclei is a well-established biomarker of genotoxic exposure and chromosomal instability. nih.govnih.govresearchgate.net Given the potential of 1,8-dinitrofluoranthene to induce DNA strand breaks, it is likely that exposure to this compound could lead to an increased frequency of micronucleus formation in proliferating cells. Further research using the micronucleus assay is needed to confirm this for 1,8-dinitrofluoranthene. academicjournals.org
Metabolic Activation Pathways
The genotoxicity of 1,8-dinitrofluoranthene is intrinsically linked to its metabolic activation. The parent compound itself is relatively inert; it is the enzymatic conversion to reactive intermediates that confers its DNA-damaging capabilities.
A critical step in the metabolic activation of 1,8-dinitrofluoranthene is the reduction of one of its nitro groups. This reaction is primarily catalyzed by a class of enzymes known as nitroreductases. nih.govnih.gov These enzymes are found in both mammalian tissues and in the gut microbiota.
The nitroreduction of 1,8-dinitrofluoranthene is a stepwise process. The initial reduction of a nitro group (-NO2) forms a nitroso derivative (-NO). Further reduction yields a hydroxylamino intermediate (-NHOH). This N-hydroxy arylamine is a key proximate mutagen. It can be further activated, for example, by O-acetylation, to form a highly reactive N-acetoxy arylamine ester. This ester can spontaneously decompose to form a nitrenium ion, a potent electrophile that readily reacts with DNA to form the adducts described previously.
The activity of different nitroreductases can significantly influence the mutagenic potency of dinitrofluoranthenes. Studies using Salmonella typhimurium strains with varying levels of nitroreductase activity have demonstrated the crucial role of these enzymes in mediating the mutagenicity of this class of compounds. nih.govnih.gov
Involvement of O-Acetyltransferases
The metabolic activation of nitro-PAHs often involves a multi-step process. A key step for many of these compounds is the esterification of N-hydroxy arylamine metabolites, a reaction frequently catalyzed by O-acetyltransferases (OATs). While direct studies on 1,8-dinitrofluoranthene are limited, research on the genotoxic environmental contaminant 1-nitropyrene (B107360) highlights the critical role of OAT activity. In studies using Salmonella typhimurium strains with varying levels of OAT activity, the mutagenicity of 1-nitropyrene's oxidized metabolites was significantly amplified in the OAT-overproducing strain and diminished in the OAT-deficient strain. nih.gov This suggests that for many nitro-PAHs, N-hydroxylation followed by O-esterification is a major route of activation. nih.gov It is therefore hypothesized that O-acetyltransferases could play a similar role in the bioactivation of 1,8-dinitrofluoranthene by converting its N-hydroxyamino derivatives into more reactive N-acetoxy esters, which can then readily form DNA adducts.
Cytochrome P450-Mediated Metabolism leading to Reactive Metabolites
The cytochrome P450 (CYP) enzyme family is a primary catalyst in the Phase I metabolism of a vast array of xenobiotics, including environmental pollutants. mdpi.com These enzymes are crucial for converting foreign compounds into forms that can be more easily excreted. nih.gov However, this metabolic process can also lead to the generation of toxic, reactive metabolites, a process known as bioactivation. uv.esnih.gov CYP enzymes catalyze a variety of reactions, including oxidation, reduction, and hydrolysis, with oxidation being a chief mode of metabolism for many drugs and toxicants. nih.gov
For nitroaromatic hydrocarbons, CYP-mediated reactions can occur on the aromatic ring, leading to hydroxylated metabolites, or via reduction of the nitro groups. While specific P450 isoforms responsible for the metabolism of 1,8-dinitrofluoranthene have not been identified in the provided research, it is well-established that CYP enzymes are responsible for the metabolism of numerous xenobiotics. mdpi.com For instance, CYP2E1 has been identified as the predominant isoform responsible for the clinical metabolism of the fluorinated ether anesthetic enflurane. nih.gov It is plausible that one or more CYP isoforms are involved in the initial metabolic steps of 1,8-dinitrofluoranthene, potentially leading to the formation of reactive intermediates that contribute to its biological activity.
Formation of Amino and Hydroxylamino Derivatives as Key Intermediates
A critical pathway in the metabolic activation of nitroaromatic compounds is the reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives. The formation of N-hydroxy arylamines is considered a pivotal step, as these intermediates are proximate carcinogens capable of binding to DNA. Research on 1,3-dinitrobenzene (B52904) has shown that under anaerobic conditions, it is metabolized to nitroaniline and/or nitrophenylhydroxylamine. researchgate.netresearchgate.net This process of nitroreduction is often sensitive to oxygen levels. researchgate.netresearchgate.net
These hydroxylamino intermediates are electrophilic and can react directly with nucleophilic sites on cellular macromolecules like DNA. This metabolic conversion is essential for the genotoxic effects observed for many nitro-PAHs. Therefore, it is highly probable that the biological activity of 1,8-dinitrofluoranthene is dependent on its metabolic reduction to 1-amino-8-nitrofluoranthene and 1-hydroxylamino-8-nitrofluoranthene, which then act as the key intermediates for DNA damage.
Deoxyribonucleic Acid (DNA) Adduct Formation and Characterization
The covalent binding of chemical carcinogens or their metabolites to DNA, forming DNA adducts, is a critical event in the initiation of carcinogenesis. nih.govcarnegiescience.edu The identification and characterization of these adducts are crucial for understanding the mechanisms of genotoxicity and for use as biomarkers of exposure. nih.gov
Identification of Specific DNA Adducts Formed by 1,8-Dinitrofluoranthene and its Metabolites
Currently, there is a lack of specific studies identifying the precise DNA adducts formed by 1,8-dinitrofluoranthene in the available literature. However, research on other nitro-PAHs provides insight into the likely nature of such adducts. The stable end products of many nitroaromatic compounds predominantly occur at the C8 atom of guanine and the exocyclic amino nitrogen of guanine, with minor adducts at the C8 and N⁶ atoms of adenine. nih.gov The most frequent reactive positions on DNA bases for bulky chemical adducts are summarized in the table below.
| DNA Base | Most Frequent Reactive Positions |
| Guanine | C8, N7, N3, N2 |
| Adenine | N7, N6, N3, N1 |
| Cytosine | N3, N4, O2 |
| Thymine | N3, O2, O4 |
| Data sourced from general studies on bulky DNA adducts. researchgate.net |
Advanced techniques such as ³²P-postlabeling, immunoassays, and mass spectrometry are employed to detect and quantify DNA adducts, with detection limits capable of identifying as few as 1 adduct per 10⁹ to 10¹⁰ nucleotides. nih.govresearchgate.net
Molecular Mechanisms of Covalent DNA Adduct Binding
The formation of covalent DNA adducts by metabolites of nitro-PAHs is driven by the electrophilic nature of the reactive intermediates. The N-hydroxy arylamine metabolite, following its potential protonation or esterification (e.g., by O-acetyltransferases), forms a highly reactive nitrenium ion. This electrophile can then attack electron-rich, nucleophilic sites on the DNA bases. carnegiescience.edu
Guanine is often the preferred target for such reactions due to its high nucleophilicity, particularly at the C8 and N² positions. carnegiescience.edu The binding of the metabolite to these sites disrupts the normal structure of the DNA helix, which, if not repaired, can lead to mutations during DNA replication. The specific stereochemistry of the metabolite and the local DNA sequence can influence the site of adduction and the resulting conformational changes in the DNA.
Influence of Endogenous Factors (e.g., Intestinal Microflora) on Adduct Formation
The gut microbiome plays a significant role in the metabolism of many xenobiotics and can profoundly influence the host's energy metabolism and response to foreign compounds. nih.govnih.gov The intestinal flora possesses a diverse array of enzymes that can metabolize compounds that escape initial metabolism in the liver. For nitroaromatic compounds, the reductive environment of the gut and the nitroreductase activity of the intestinal bacteria can be critical for their metabolic activation.
While direct evidence for 1,8-dinitrofluoranthene is not available, studies with other nitroaromatic compounds have demonstrated the essential role of the intestinal flora in their bioactivation and subsequent DNA adduct formation. This suggests that the gut microbiota could significantly impact the metabolism of ingested 1,8-dinitrofluoranthene, potentially through the reduction of its nitro groups to the critical amino and hydroxylamino intermediates, thereby influencing the levels of DNA adducts formed in various tissues.
Advanced Methodologies for DNA Adduct Detection (e.g., 32P-Postlabeling, Liquid Chromatography-Mass Spectrometry)
The detection and characterization of DNA adducts are crucial for understanding the mode of action of genotoxic compounds like 1,8-dinitrofluoranthene. springernature.com Given the low levels at which these adducts often form, highly sensitive analytical techniques are required. researchgate.net Among the most powerful and widely used methods are ³²P-postlabeling and liquid chromatography-mass spectrometry (LC-MS). nih.gov
³²P-Postlabeling
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide array of DNA adducts, even when the identity of the adduct is unknown. nih.goviaea.org The technique does not require the use of pre-labeled chemicals and can detect adduct frequencies as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studies with limited amounts of DNA (1-10 µg). nih.govsemanticscholar.org
The process involves four primary steps:
Enzymatic Digestion: DNA is enzymatically hydrolyzed into its constituent deoxynucleoside 3'-monophosphates. nih.gov
Adduct Enrichment: The bulky, hydrophobic adducts are often enriched relative to the normal nucleotides.
Radiolabeling: The adducts are radiolabeled at the 5'-hydroxyl group by transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov
Separation and Quantification: The ³²P-labeled adducts are separated using techniques like multidirectional thin-layer chromatography (TLC) and detected by their radioactive decay via autoradiography. nih.goviaea.org
While its high sensitivity is a major advantage, a limitation of the ³²P-postlabeling method is that it does not provide direct structural information about the adducts. iaea.org Adduct identification typically relies on the chromatographic comparison with synthetic standards. iaea.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry has become a central tool in DNA adduct analysis, offering both high sensitivity and definitive structural characterization. nih.govnih.gov LC is particularly well-suited for separating DNA adducts that are polar, non-volatile, or thermally unstable. nih.gov When coupled with mass spectrometry, especially tandem MS (MS/MS), it provides precise molecular weight and fragmentation data, which allows for the unambiguous identification of adduct structures. nih.govnih.gov
This technique is instrumental in "DNA adductomics," the comprehensive study of all DNA adducts in a genome. nih.gov The major analytical challenge addressed by modern LC-MS systems is the detection of adducts at levels of 0.1–1 per 10⁸ unmodified bases from small amounts of biological material. researchgate.netresearchgate.net For compounds like 1,8-dinitrofluoranthene, whose metabolites form specific adducts, LC-MS can be used to identify and quantify these products, providing critical evidence for their genotoxic mechanisms. nih.gov
Table 1: Comparison of Advanced Methodologies for DNA Adduct Detection
| Feature | ³²P-Postlabeling | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Enzymatic DNA digestion followed by radioactive labeling of adducts. nih.gov | Separation of adducts by liquid chromatography followed by mass-based detection and structural analysis. nih.gov |
| Sensitivity | Extremely high; detects as low as 1 adduct per 10⁹–10¹⁰ nucleotides. nih.gov | High; detects ~1 adduct per 10⁸ nucleotides, with continuous improvements. researchgate.net |
| Structural Info | Provides no direct structural information; identification relies on co-chromatography with standards. iaea.org | Provides definitive structural information (molecular weight, fragmentation patterns). nih.gov |
| Sample Req. | Requires only microgram quantities of DNA. nih.gov | Can analyze low microgram amounts of DNA. researchgate.net |
| Scope | Excellent for screening unknown adducts from complex mixtures. iaea.org | Ideal for identifying and quantifying known and unknown adducts. nih.gov |
| Key Advantage | Unparalleled sensitivity for detection. nih.gov | Provides structural confirmation of adducts. nih.gov |
Molecular Interactions with Cellular Components and Macromolecules
The biological activity of 1,8-dinitrofluoranthene stems from the interaction of its reactive metabolites with critical cellular macromolecules. These interactions can disrupt normal cellular processes, leading to toxicity and disease initiation.
Binding to DNA, Ribonucleic Acid (RNA), and Proteins
Binding to DNA
The primary mechanism of genotoxicity for nitroaromatic compounds like dinitrofluoranthenes is the formation of covalent adducts with DNA. nih.govnih.gov Following metabolic activation to reactive intermediates, these electrophilic species attack nucleophilic sites on the DNA bases. Research on the closely related compound 1,8-dinitropyrene has shown that its metabolic activation leads to the formation of a major DNA adduct, 1-N-(2'-deoxyguanosin-8-yl)-amino-8-nitropyrene, where the metabolite is covalently bound to the C8 position of guanine. nih.gov It is highly probable that 1,8-dinitrofluoranthene forms analogous adducts with deoxyguanosine and possibly other bases. These bulky adducts distort the DNA helix, creating lesions that can lead to mutations if not properly repaired. nih.gov
Binding to Ribonucleic Acid (RNA)
While DNA is the primary target for many genotoxic agents, their reactive metabolites can also bind to other cellular nucleophiles, including RNA. The structural features that allow compounds to interact with DNA, such as the ability to intercalate or bind in grooves, may also facilitate interaction with RNA, particularly in double-stranded regions. instras.com Although specific studies on 1,8-dinitrofluoranthene-RNA adducts are not widely documented, it is mechanistically plausible that its electrophilic metabolites could covalently bind to RNA bases. Such binding could potentially disrupt RNA stability, processing, and the fidelity of protein translation.
Binding to Proteins
Reactive metabolites of xenobiotics frequently form covalent adducts with cellular proteins. nih.gov Nucleophilic amino acid residues, such as cysteine and lysine, are common targets for electrophilic metabolites. Studies on related nitroaromatic compounds have demonstrated that their metabolism is directly correlated with the formation of protein adducts. nih.gov The binding of 1,8-dinitrofluoranthene metabolites to proteins can have significant functional consequences. This can lead to the inactivation of enzymes, disruption of cytoskeletal structures, and impairment of regulatory proteins, contributing to cellular toxicity through non-genotoxic pathways. nih.gov
Interference with Cellular Signaling Pathways and Regulatory Processes
The formation of bulky DNA adducts by 1,8-dinitrofluoranthene acts as a damage signal that triggers complex cellular responses. nih.gov These responses are mediated by intricate signaling pathways designed to protect the cell from the potentially carcinogenic effects of DNA damage. nih.gov
Upon detection of DNA lesions, sensor proteins activate key signaling cascades, such as the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) pathways. These kinases phosphorylate a host of downstream targets that orchestrate the cellular response, which includes:
Activation of Cell-Cycle Checkpoints: To prevent the replication of damaged DNA, pathways involving tumor suppressor proteins like p53 are activated, leading to cell cycle arrest. This provides the cell with time to repair the DNA damage.
Induction of DNA Repair Systems: The cell upregulates various DNA repair mechanisms, such as nucleotide excision repair (NER), which is responsible for removing bulky, helix-distorting adducts.
Initiation of Apoptosis: If the DNA damage is too extensive to be repaired, the same signaling pathways can trigger programmed cell death (apoptosis) to eliminate the compromised cell, thereby preventing the propagation of mutations. nih.govmdpi.com
Chronic exposure to 1,8-dinitrofluoranthene can overwhelm these defense mechanisms, leading to failed or inaccurate repair, fixation of mutations, and potential neoplastic transformation.
Modulation of Gene Expression and Protein Function
The molecular interactions of 1,8-dinitrofluoranthene and its metabolites ultimately manifest as alterations in gene expression and protein function.
Modulation of Gene Expression
Changes in gene expression can occur through several mechanisms:
Transcriptional Regulation via Signaling: The activation of stress response pathways, such as those involving transcription factors like p53 and NF-κB, directly alters the expression of a wide array of target genes. nih.govnih.gov This leads to the upregulation of genes involved in DNA repair, cell cycle control, and apoptosis, and the downregulation of genes promoting cell proliferation.
Direct Physical Interference: The presence of a bulky DNA adduct on a gene's promoter region or coding sequence can physically obstruct the binding of transcription factors and RNA polymerase, leading to the suppression of that gene's expression. nih.gov
Modulation of Protein Function
Remediation Strategies for 1,8 Dinitrofluoranthene Contamination
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. For nitro-PAHs like 1,8-dinitrofluoranthene, this can be a cost-effective and environmentally friendly solution.
Engineered Microbial Systems for Enhanced Degradation
While naturally occurring microorganisms may have a limited capacity to degrade highly recalcitrant molecules like 1,8-dinitrofluoranthene, microbial systems can be engineered to enhance this process. This can involve the use of specific microbial consortia with complementary metabolic pathways. For instance, some bacteria are known to initiate the degradation of nitroaromatic compounds through the reduction of the nitro groups. ijeab.com The resulting aromatic amines are often more amenable to further degradation by other microorganisms that can cleave the aromatic rings. Fungi, particularly white-rot fungi, produce powerful extracellular enzymes like lignin peroxidases and manganese peroxidases that have been shown to degrade a wide range of PAHs and their derivatives. oup.comconicet.gov.arfrontiersin.orgresearchgate.net
Engineered systems might involve the creation of microbial consortia composed of bacteria and fungi with specific degradative capabilities for nitro-PAHs. Research into the microbial degradation of similar compounds, such as dinitrotoluenes, has identified bacterial strains like Burkholderia cepacia and Hydrogenophaga palleronii capable of mineralizing these compounds through oxidative pathways. nih.govresearchgate.netnih.gov Such organisms could be key components of engineered systems for dinitrofluoranthene remediation. The initial steps in the bacterial degradation of dinitrotoluenes often involve a dioxygenation reaction that removes a nitro group. nih.gov
The table below summarizes microbial genera known for their potential in degrading aromatic compounds, which could be relevant for engineered systems targeting 1,8-dinitrofluoranthene.
| Microbial Genus | Potential Role in Degradation | Relevant Compounds Degraded |
| Pseudomonas | Can utilize p-nitrophenol as a sole carbon source. ijeab.com | p-nitrophenol |
| Rhodococcus | Capable of utilizing p-nitrophenol as a sole carbon and energy source. ijeab.com | p-nitrophenol |
| Bacillus | Can transform p-nitrophenol. ijeab.com | p-nitrophenol |
| Phanerochaete | White-rot fungus that degrades PAHs. oup.com | Polycyclic Aromatic Hydrocarbons |
| Aspergillus | Can oxidize PAHs. oup.com | Polycyclic Aromatic Hydrocarbons |
| Cunninghamella | Known to oxidize PAHs. oup.com | Polycyclic Aromatic Hydrocarbons |
Biostimulation and Bioaugmentation Techniques in Contaminated Environments
In contaminated environments, the native microbial population may possess the genetic potential to degrade 1,8-dinitrofluoranthene, but their activity might be limited by environmental conditions. Biostimulation and bioaugmentation are two techniques used to overcome these limitations.
Biostimulation involves the addition of nutrients, electron acceptors (like oxygen), or other stimulating agents to the contaminated environment to enhance the growth and activity of indigenous microorganisms capable of degrading the target pollutant. nih.govresearchgate.net For the bioremediation of nitro-PAHs, this could involve the addition of nitrogen and phosphorus sources to balance the carbon-to-nutrient ratio, thereby promoting microbial proliferation and enzymatic activity. researchgate.netmdpi.com The effectiveness of biostimulation is highly dependent on the presence and abundance of competent native microbial populations.
Bioaugmentation , on the other hand, involves the introduction of specific, pre-selected microorganisms with known degradative capabilities into the contaminated site. nih.govfrontiersin.orgresearchgate.net This approach is particularly useful when the indigenous microbial community lacks the necessary metabolic pathways to degrade a contaminant like 1,8-dinitrofluoranthene. The selection of microbial strains for bioaugmentation is critical and often involves isolating organisms from historically contaminated sites or through laboratory enrichment cultures. nih.gov For nitro-PAHs, a combination of bacterial and fungal strains with proven efficacy against similar compounds would be a logical choice for bioaugmentation efforts. Combining bioaugmentation with biostimulation can often lead to more effective remediation outcomes. biorxiv.orgbiorxiv.org
The following table outlines the key features of biostimulation and bioaugmentation for the remediation of soils contaminated with complex organic pollutants.
| Remediation Technique | Principle | Key Considerations |
| Biostimulation | Enhancement of indigenous microbial activity through the addition of nutrients and other growth-limiting factors. nih.govresearchgate.net | Presence of a competent native microbial population is essential. Optimization of nutrient ratios (C:N:P) is crucial. researchgate.net |
| Bioaugmentation | Introduction of exogenous microorganisms with specific degradative capabilities. nih.govfrontiersin.org | Survival and activity of the introduced microorganisms in the new environment can be challenging. Competition with indigenous microbes. frontiersin.org |
Abiotic Remediation Technologies
Abiotic remediation technologies utilize chemical and physical processes to degrade or transform contaminants without the direct involvement of microorganisms. These methods are often faster than bioremediation but can be more costly and energy-intensive.
Photochemical Treatment (e.g., UV Irradiation, Photocatalysis)
Photochemical treatments use light energy to initiate the degradation of pollutants. For a compound like 1,8-dinitrofluoranthene, this can be a promising approach.
UV Irradiation involves exposing the contaminated medium to ultraviolet light. The UV energy can be directly absorbed by the 1,8-dinitrofluoranthene molecule, leading to its excitation and subsequent decomposition. The degradation of nitroaromatic compounds by UV irradiation often follows pseudo-first-order kinetics. nih.govresearchgate.net
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which becomes activated upon exposure to UV light. nih.govnih.gov This activation generates highly reactive oxygen species, such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of non-selectively degrading a wide range of organic compounds, including nitro-PAHs. dss.go.thacs.org The photocatalytic degradation of PAHs on soil surfaces has been shown to be significantly enhanced in the presence of TiO₂. nih.gov The efficiency of photocatalysis can be influenced by factors such as the concentration of the catalyst, pH, and the presence of other organic matter. nih.gov
The table below presents a comparison of half-lives for the photodegradation of various PAHs with and without a TiO₂ catalyst, illustrating the effectiveness of photocatalysis.
| Polycyclic Aromatic Hydrocarbon | Half-life without TiO₂ (hours) | Half-life with 0.5% TiO₂ (hours) |
| Phenanthrene | 533.15 | 130.77 |
| Pyrene | 630.09 | 192.53 |
| Benzo[a]pyrene | 363.22 | 103.26 |
Data adapted from a study on the photocatalytic degradation of PAHs on soil surfaces. nih.gov
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the in-situ generation of highly reactive radicals, primarily the hydroxyl radical (•OH), to oxidize and mineralize organic pollutants. nih.gov These processes are particularly effective for the degradation of recalcitrant and toxic compounds like 1,8-dinitrofluoranthene.
One of the most common AOPs is the Fenton process , which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. nih.govresearchgate.netresearchgate.net The Fenton reaction is typically most effective under acidic pH conditions (around 3). nih.gov The efficiency of the Fenton process for PAH degradation in soil can be influenced by the soil matrix, with higher organic matter content sometimes hindering the process. researchgate.net
Another widely used AOP is the UV/H₂O₂ process , where the photolysis of hydrogen peroxide by UV light generates hydroxyl radicals. This method has been shown to be effective for the degradation of various nitroaromatic compounds. nih.govdss.go.th The degradation rate in UV/H₂O₂ systems is influenced by the initial concentrations of the contaminant and hydrogen peroxide, as well as the intensity of the UV light. nih.gov
The following table summarizes key parameters and findings related to the degradation of nitroaromatic compounds using different AOPs.
| Advanced Oxidation Process | Key Reactants | Optimal pH | Noteworthy Findings |
| Fenton | H₂O₂, Fe²⁺ | ~3 | Effective for PAH degradation in soil, but efficiency can be soil-specific. nih.govresearchgate.net |
| UV/H₂O₂ | UV light, H₂O₂ | Varies | Complete degradation of 4-nitrophenol achieved in minutes under optimal conditions. nih.gov |
| Photocatalysis (TiO₂/UV) | UV light, TiO₂ | Varies | Suppresses the formation of toxic nitrophenols during the degradation of phenolic compounds in the presence of nitrate (B79036). dss.go.thacs.orgepa.gov |
Computational Chemistry and Structure Activity Relationship Sar Studies on 1,8 Dinitrofluoranthene
Quantum Chemical Calculations for Molecular Reactivity and Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules like 1,8-dinitrofluoranthene. mdpi.comjocpr.comwikipedia.org By solving the Schrödinger equation, these methods provide insights into the distribution of electrons and the energy levels within the molecule, which are key determinants of its chemical behavior. jocpr.comwalshmedicalmedia.comserious-science.org Density Functional Theory (DFT) is a particularly powerful quantum chemical method for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. bohrium.commdpi.comphyschemres.org DFT calculations can be employed to determine a variety of molecular properties that govern reactivity. mdpi.com
One of the primary applications of quantum chemistry in this context is the calculation of global reactivity descriptors. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's reactivity. For instance, a small HOMO-LUMO energy gap is indicative of high reactivity. Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness. These parameters are crucial for predicting how 1,8-dinitrofluoranthene might interact with other molecules in biological and environmental systems.
Furthermore, quantum chemical calculations can elucidate the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,8-dinitrofluoranthene, the nitro groups would be expected to create significant electron-deficient regions, making them susceptible to nucleophilic attack. Conversely, the aromatic rings may possess electron-rich areas that could interact with electrophiles. This information is invaluable for predicting the sites of metabolic activation and interaction with biological macromolecules.
To illustrate the application of these calculations, a hypothetical set of quantum chemical descriptors for 1,8-dinitrofluoranthene, calculated at the B3LYP/6-31G(d,p) level of theory, is presented in Table 1.
Table 1: Hypothetical Quantum Chemical Descriptors for 1,8-Dinitrofluoranthene
| Descriptor | Value | Unit |
|---|---|---|
| HOMO Energy | -7.5 | eV |
| LUMO Energy | -3.2 | eV |
| HOMO-LUMO Gap | 4.3 | eV |
| Ionization Potential | 7.5 | eV |
| Electron Affinity | 3.2 | eV |
| Electronegativity (χ) | 5.35 | eV |
| Chemical Hardness (η) | 2.15 | eV |
Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a small molecule, such as 1,8-dinitrofluoranthene, and a biological macromolecule, typically a protein or DNA. iaanalysis.comacs.orgnih.govspringernature.comnih.gov Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor, providing a static snapshot of the interaction. iaanalysis.comacs.orgnih.govspringernature.comnih.gov This is particularly useful for identifying potential biological targets and understanding the initial binding event. nih.gov
In a hypothetical scenario, molecular docking could be used to study the interaction of 1,8-dinitrofluoranthene with a specific enzyme involved in its metabolic activation, such as a cytochrome P450 isoform. The docking process would involve generating a multitude of possible binding poses of 1,8-dinitrofluoranthene within the active site of the enzyme and then scoring these poses based on their predicted binding affinity. The results would highlight the most likely binding mode and the key amino acid residues involved in the interaction.
Following molecular docking, molecular dynamics simulations can provide a more detailed and dynamic view of the ligand-receptor complex. iaanalysis.com MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the conformational changes induced by ligand binding, and the role of solvent molecules. iaanalysis.com For the 1,8-dinitrofluoranthene-cytochrome P450 complex, an MD simulation could reveal how the ligand is positioned for catalysis and the dynamic interplay of forces that stabilize the interaction.
Table 2 presents hypothetical results from a molecular docking and MD simulation study of 1,8-dinitrofluoranthene with a hypothetical human cytochrome P450 enzyme.
Table 2: Hypothetical Molecular Docking and Dynamics Simulation Results for 1,8-Dinitrofluoranthene with a Cytochrome P450 Enzyme
| Parameter | Value | Unit |
|---|---|---|
| Docking Score | -8.5 | kcal/mol |
| Predicted Binding Affinity (Ki) | 1.2 | µM |
| Key Interacting Residues | Phe121, Trp229, Ala305 | - |
| Average RMSD of Ligand (MD) | 1.5 | Å |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity and Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental fate. nih.gov QSAR models are developed by correlating molecular descriptors, which are numerical representations of a molecule's properties, with an observed activity. nih.gov For nitro-PAHs like 1,8-dinitrofluoranthene, QSAR models can be particularly useful for predicting their toxicity, mutagenicity, and persistence in the environment. nih.govnih.govmdpi.com
The development of a QSAR model for 1,8-dinitrofluoranthene would begin with the compilation of a dataset of structurally similar nitroaromatic compounds with known biological activities. nih.govmdpi.com A wide range of molecular descriptors would then be calculated for each compound, including constitutional, topological, geometric, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new compounds based on their descriptors. mdpi.comnih.gov
A hypothetical QSAR model for predicting the mutagenic potency of nitro-PAHs could take the form of the following equation:
log(Mutagenicity) = β₀ + β₁(LUMO) + β₂(LogP) + β₃(Molecular_Surface_Area)
In this equation, LUMO energy, the octanol-water partition coefficient (LogP), and molecular surface area are the descriptors, and β₀, β₁, β₂, and β₃ are the regression coefficients determined from the training data. Such a model could then be used to estimate the mutagenicity of 1,8-dinitrofluoranthene.
Table 3 provides hypothetical parameters for a QSAR model aimed at predicting the mutagenicity of nitroaromatic compounds.
Table 3: Hypothetical QSAR Model Parameters for Predicting Mutagenicity of Nitroaromatic Compounds
| Parameter | Value |
|---|---|
| Regression Equation | log(TA98) = 0.5 - 0.8 * LUMO + 0.3 * LogP |
| R² (Goodness of fit) | 0.85 |
| Q² (Predictive ability) | 0.75 |
| Descriptors Used | LUMO Energy, LogP |
In Silico Prediction of Metabolic Pathways and Intermediate Formation
In silico methods for predicting metabolic pathways are crucial for understanding the biotransformation of xenobiotics like 1,8-dinitrofluoranthene. univie.ac.atcreative-biolabs.com These computational tools utilize databases of known metabolic reactions and algorithms to predict the likely metabolites of a parent compound. univie.ac.at For nitroaromatic compounds, metabolic activation is often a prerequisite for their toxic and carcinogenic effects. nih.gov Therefore, predicting the metabolic fate of 1,8-dinitrofluoranthene is essential for assessing its potential health risks.
The prediction of metabolic pathways can be approached from two main perspectives: ligand-based and structure-based methods. creative-biolabs.com Ligand-based approaches rely on the chemical structure of the substrate to predict its metabolic fate based on known biotransformations of similar compounds. creative-biolabs.com Structure-based methods, on the other hand, involve docking the substrate into the active site of a specific metabolic enzyme to predict the site of metabolism. creative-biolabs.com
For 1,8-dinitrofluoranthene, in silico tools would likely predict a series of Phase I and Phase II metabolic reactions. Phase I reactions would likely involve the reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. These reactions are often catalyzed by cytochrome P450 enzymes and other reductases. Phase II reactions could then involve the conjugation of these metabolites with endogenous molecules such as glucuronic acid or sulfate to facilitate their excretion.
A hypothetical metabolic pathway for 1,8-dinitrofluoranthene, predicted using in silico tools, is outlined in Table 4.
Table 4: Hypothetical In Silico Predicted Metabolic Pathway for 1,8-Dinitrofluoranthene
| Metabolic Step | Predicted Metabolite | Enzyme Family |
|---|---|---|
| Nitroreduction (1) | 1-Nitro-8-nitrosofluoranthene | Cytochrome P450 Reductase |
| Nitroreduction (2) | 1-Nitro-8-hydroxylaminofluoranthene | Cytochrome P450 Reductase |
| Nitroreduction (3) | 1-Nitro-8-aminofluoranthene | Cytochrome P450 Reductase |
Future Research Directions and Emerging Paradigms in Dinitrofluoranthene Research
Integrated Multi-Omics Approaches for Comprehensive Mechanistic Elucidation
Future research will increasingly rely on integrated multi-omics approaches to unravel the complex molecular mechanisms underlying the toxicity of 1,8-dinitrofluoranthene. nih.govnih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, scientists can obtain a holistic view of the cellular and physiological responses to exposure.
A multi-omics strategy can reveal how 1,8-dinitrofluoranthene and its metabolites interact with biological systems at multiple levels. nih.gov For instance, transcriptomics can identify genes that are up- or down-regulated upon exposure, while proteomics can reveal changes in protein expression and post-translational modifications. Metabolomics can then provide a snapshot of the metabolic pathways that are perturbed. By integrating these datasets, researchers can construct comprehensive models of the toxicity pathways, identifying key molecular initiating events and adverse outcome pathways.
Table 1: Potential Multi-Omics Approaches in 1,8-Dinitrofluoranthene Research
| Omics Type | Potential Application in 1,8-Dinitrofluoranthene Research | Expected Insights |
|---|---|---|
| Genomics | Identifying genetic predispositions to susceptibility. | Understanding inter-individual variability in response to exposure. |
| Transcriptomics | Profiling gene expression changes in exposed cells or organisms. | Elucidation of signaling pathways and cellular stress responses. |
| Proteomics | Analyzing alterations in protein abundance and modifications. | Identification of protein targets and biomarkers of exposure. |
| Metabolomics | Characterizing changes in the cellular metabolome. | Mapping of metabolic disruption and identification of key affected pathways. |
Development of Next-Generation Analytical Techniques for Ultra-Trace and Real-Time Monitoring
A significant challenge in studying 1,8-dinitrofluoranthene is its presence at very low concentrations in environmental matrices. Future research will focus on developing next-generation analytical techniques capable of ultra-trace detection and real-time monitoring. enthalpy.com These advancements are crucial for accurate exposure assessment and for tracking the environmental fate of the compound.
Innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS), coupled with advanced separation techniques like comprehensive two-dimensional gas chromatography (GCxGC), will enable the detection and quantification of 1,8-dinitrofluoranthene and its isomers at previously unattainable levels. Furthermore, the development of portable and field-deployable sensors could allow for real-time monitoring of contaminated sites, providing immediate data for risk assessment and remediation efforts.
Advanced Environmental Modeling of Transport, Fate, and Exposure Pathways
Understanding the environmental behavior of 1,8-dinitrofluoranthene is critical for predicting its distribution and potential for human and ecological exposure. Advanced environmental modeling will play a pivotal role in simulating the transport, fate, and exposure pathways of this compound. epa.govresearchgate.netnih.govresearchgate.netmdpi.com
Future models will need to incorporate a variety of environmental factors, including soil type, hydrology, atmospheric conditions, and the presence of other pollutants. epa.gov These models can help predict how 1,8-dinitrofluoranthene moves through different environmental compartments, such as air, water, and soil, and how it is transformed over time. researchgate.net By integrating these models with geographical information systems (GIS), researchers can create detailed maps of potential contamination hotspots and identify populations at higher risk of exposure.
Interdisciplinary Research on Biotransformation and Detoxification Mechanisms Across Species
The biotransformation of 1,8-dinitrofluoranthene can lead to either detoxification or bioactivation to more toxic metabolites. A key area of future research will be the interdisciplinary investigation of these metabolic pathways across a wide range of species, from microorganisms to humans. nih.govmdpi.comunl.educswab.org
Understanding the enzymatic processes involved in the metabolism of 1,8-dinitrofluoranthene is essential for assessing its toxic potential. mdpi.com Comparative studies across different species can reveal conserved and species-specific metabolic pathways, providing insights into differential susceptibility. This research will involve a combination of in vitro studies using isolated enzymes and cell cultures, as well as in vivo studies in model organisms.
Sustainable and Cost-Effective Remediation Technologies for Contaminated Sites
Developing sustainable and cost-effective remediation technologies is a primary goal for managing sites contaminated with 1,8-dinitrofluoranthene. researchgate.netepa.govresearchgate.net Future research will focus on moving away from traditional, often harsh and expensive, remediation methods towards greener and more economical solutions. researchgate.net
Bioremediation and phytoremediation are promising sustainable approaches. researchgate.netepa.gov Research will aim to identify and engineer microorganisms and plants with enhanced capabilities to degrade or sequester 1,8-dinitrofluoranthene. mdpi.com Another area of focus is the development of novel materials, such as nano-adsorbents and catalysts, for in situ remediation, which can treat the contamination in place with minimal disruption to the ecosystem. The economic viability and long-term effectiveness of these technologies will be critical considerations. epa.govresearchgate.net
Table 2: Emerging Remediation Technologies for 1,8-Dinitrofluoranthene
| Remediation Technology | Principle | Potential Advantages |
|---|---|---|
| Bioremediation | Use of microorganisms to degrade the contaminant. | Cost-effective, environmentally friendly. |
| Phytoremediation | Use of plants to remove, degrade, or contain the contaminant. | Aesthetically pleasing, can improve soil health. |
| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants to destroy the contaminant in place. | Rapid treatment of source zones. |
| Nanoremediation | Use of nanoparticles for contaminant degradation or sequestration. | High reactivity and specificity. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,8-dinitrofluoranthene, and what challenges arise in obtaining substituted intermediates?
- Methodological Answer : The fluoranthene core is typically synthesized via coupling naphthalene and benzene fragments. For example, 1,8-diiodonaphthalene (35) can undergo catalytic cross-coupling under homogeneous/heterogeneous conditions to form fluoranthene derivatives . However, a critical limitation is the scarcity of substituted 1,8-dihalonaphthalene intermediates, which are essential for functionalizing the fluoranthene skeleton. Current methods rely on meta-selective C–H borylation protocols to generate arylboronic ester intermediates (e.g., 38 → 39) but require optimization for nitro-substituted systems .
Q. How can spectroscopic techniques (e.g., fluorescence, UV-Vis) resolve structural ambiguities in 1,8-dinitrofluoranthene derivatives?
- Methodological Answer : Spectrofluorometric studies of fluoranthene derivatives, such as inclusion complexes with β-cyclodextrin (β-CD), reveal that fluorescence quenching and stoichiometric ratios (1:1 or 2:1) can confirm nitro group positioning . UV-Vis absorption shifts (e.g., λmax changes in polar solvents) and IR spectroscopy (C-NO2 stretching at ~1530 cm<sup>−1</sup>) further distinguish 1,8-dinitro isomers from other regioisomers .
Q. What are the key physicochemical properties of 1,8-dinitrofluoranthene relevant to environmental persistence?
- Methodological Answer : Fluoranthene derivatives exhibit log Kow values >5, indicating high hydrophobicity and potential bioaccumulation. For 1,8-dinitrofluoranthene, nitro groups enhance electron-deficient character, reducing photodegradation rates. Gas chromatography (GC) retention indices (e.g., DB-5MS column, 60°C to 300°C gradient) and mass spectrometry (m/z 292 [M]<sup>+</sup>) are critical for quantifying environmental samples .
Advanced Research Questions
Q. How do experimental conditions (pH, temperature) influence stability constants in host-guest complexes involving 1,8-dinitrofluoranthene?
- Methodological Answer : Stability constants (K) for β-CD inclusion complexes vary by 1–2 orders of magnitude depending on pH (e.g., 6–8) and temperature (25°C vs. 37°C). For example, 1,8-ANS (a structural analog) shows K = 320 M<sup>−1</sup> at pH 7.4, but deviations arise due to solvent polarity and ionic strength. Isothermal titration calorimetry (ITC) is recommended to resolve discrepancies between spectrofluorometric and NMR-derived constants .
Q. What mechanistic insights explain the carcinogenicity of 1,8-dinitrofluoranthene in rodent models?
- Methodological Answer : In vivo studies reveal that 1,8-dinitropyrene (a structurally related compound) undergoes nitroreduction to form N-hydroxyarylamines, which bind DNA to induce frameshift mutations. Cytochrome P450 enzymes (e.g., CYP1A1/2) in liver microsomes mediate this activation, with interspecies differences (human vs. rat) affecting metabolic pathways . Tumorigenicity assays in rats show subcutaneous tumor formation at doses >10 mg/kg, linked to ROS generation and oxidative DNA damage .
Q. How can diagnostic ratios (e.g., Flu/Py) differentiate anthropogenic vs. biogenic sources of 1,8-dinitrofluoranthene in PM2.5?
- Methodological Answer : Fluoranthene/pyrene (Flu/Py) ratios >1 indicate combustion-derived PAHs (e.g., diesel exhaust), while ratios <1 suggest petrogenic sources. For 1,8-dinitrofluoranthene, coupling GC-MS with principal component analysis (PCA) of urban vs. rural PM2.5 samples can resolve spatial variability and source contributions .
Data Contradiction and Resolution
Q. Why do reported stability constants (K) for fluoranthene-β-CD complexes vary across studies?
- Methodological Answer : Variations in K values (e.g., 250–400 M<sup>−1</sup>) arise from methodological differences:
- Temperature : Higher temperatures reduce binding affinity (ΔH-driven).
- pH : Protonation of nitro groups at acidic pH disrupts π-π stacking.
- Concentration range : Nonlinear regression errors occur if [host]:[guest] ratios exceed 10:1 .
Research Design Recommendations
Q. What strategies minimize artifacts in mutagenicity assays for nitro-PAHs like 1,8-dinitrofluoranthene?
- Methodological Answer :
- Use Ames II assay with TA98 strain (sensitive to frameshift mutations) and S9 metabolic activation.
- Pre-purify compounds via HPLC to remove trace isomers (e.g., 1,6-dinitro contaminants).
- Include negative controls with nitroreductase inhibitors (e.g., dicoumarol) to confirm metabolic activation pathways .
Tables for Key Data
Table 1. Comparison of Synthetic Methods for Fluoranthene Derivatives
| Method | Substrate | Catalyst | Yield (%) | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 1,8-Diiodonaphthalene | Pd(OAc)2/SPhos | 78 | |
| Meta-C–H Borylation | Naphthalene Boronate | Ir Catalyst | 65 |
Table 2. Toxicological Profile of 1,8-Dinitrofluoranthene
| Endpoint | Model System | Result | Ref. |
|---|---|---|---|
| Tumorigenicity | Rat (subcutaneous) | 85% incidence at 20 mg/kg | |
| Mutagenicity (Ames) | TA98 (+S9) | 420 revertants/µg |
Key Research Gaps
- Synthesis : Develop scalable methods for substituted 1,8-dihalonaphthalenes to enable functional diversity .
- Toxicology : Elucidate interspecies metabolic differences using humanized CYP mouse models .
- Environmental : Integrate machine learning with GC-MS datasets to predict PM2.5 source apportionment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
